[4-(dimethylphosphoryl)phenyl]boronic acid
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Overview
Description
[4-(dimethylphosphoryl)phenyl]boronic acid: is a boronic acid derivative with the chemical formula C8H12BO3P It is characterized by the presence of a dimethylphosphoryl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Mechanism of Action
Target of Action
Boronic acids, including [4-(dimethylphosphoryl)phenyl]boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the nucleophilic organic group (in this case, this compound) is transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound is a powder at room temperature , which could influence its absorption and distribution.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds , which are fundamental in the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(dimethylphosphoryl)phenyl]boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a dimethylphosphorylating agent. One common method includes the use of dimethylphosphoryl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(dimethylphosphoryl)phenyl]boronic acid can undergo oxidation reactions, often using oxidizing agents like or .
Reduction: Reduction reactions may involve reagents such as or .
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides , while reduction could produce phosphines .
Scientific Research Applications
Chemistry: In chemistry, [4-(dimethylphosphoryl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic synthesis to form carbon-carbon bonds.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a phosphorylation agent . It may be used to modify biomolecules, such as proteins or nucleic acids, to study their function or to develop new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of advanced materials and catalysts . Its unique properties make it suitable for use in various chemical processes and manufacturing applications.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(dimethylamino)phenylboronic acid
- 4-(methylphosphoryl)phenylboronic acid
Comparison: Compared to phenylboronic acid, [4-(dimethylphosphoryl)phenyl]boronic acid has an additional dimethylphosphoryl group, which imparts unique chemical properties and reactivity. This makes it more versatile in certain chemical reactions and applications. The presence of the dimethylphosphoryl group also enhances its ability to act as a phosphorylation agent, making it more suitable for specific biological and industrial applications.
Properties
CAS No. |
1376932-77-2 |
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Molecular Formula |
C8H12BO3P |
Molecular Weight |
197.97 g/mol |
IUPAC Name |
(4-dimethylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,1-2H3 |
InChI Key |
RKAQFJAWJNLUCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)P(=O)(C)C)(O)O |
Purity |
95 |
Origin of Product |
United States |
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